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Compound Name:
(S)-1-(pyridin-2-yl)ethanamine

dihydrochloride

Cat. No.: B1393814 Get Quote

In the landscape of modern drug discovery and fine chemical synthesis, the demand for

enantiomerically pure building blocks is paramount. Chiral amines, in particular, are

foundational components in a vast number of active pharmaceutical ingredients (APIs), with

some estimates suggesting they are present in over 40% of pharmaceuticals. The pyridine ring

system is another privileged scaffold, prized for its unique electronic properties, ability to

engage in hydrogen bonding, and its presence in numerous approved drugs.[1]

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride represents a powerful convergence of these

two critical motifs: a stereodefined chiral center directly attached to a versatile pyridine ring.

This molecule is not merely an intermediate; it is a high-value chiral building block that enables

the stereocontrolled synthesis of complex molecular architectures. Its utility spans from the

creation of specialized ligands for asymmetric catalysis to the core structures of novel

therapeutics, particularly those targeting neurological disorders.[1]

This technical guide provides an in-depth exploration of (S)-1-(pyridin-2-yl)ethanamine
dihydrochloride, designed for researchers, chemists, and drug development professionals.

We will move beyond simple data presentation to explain the causality behind synthetic

strategies, the logic of analytical validation, and the potential unlocked by its application.

Physicochemical and Structural Properties
The dihydrochloride salt form of (S)-1-(pyridin-2-yl)ethanamine enhances its stability and

aqueous solubility, making it more convenient for storage and for use in aqueous reaction
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media. In this form, both the primary amine and the pyridine nitrogen are protonated.

Chemical Structure
The structure consists of a pyridine ring substituted at the 2-position with an (S)-configured

ethylamine group. The dihydrochloride salt form is depicted below.

Caption: Chemical structure of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride.

Data Summary
The following table summarizes key physicochemical data for the parent compound and its

dihydrochloride salt.

Property Value Source(s)

Chemical Name
(S)-1-(pyridin-2-yl)ethanamine

dihydrochloride
-

CAS Number 40154-78-7 [2]

Molecular Formula C₇H₁₂Cl₂N₂ Calculated

Molecular Weight 195.09 g/mol Calculated

Parent Free Base MW 122.17 g/mol [1][3]

Parent Free Base Formula C₇H₁₀N₂ [3]

Appearance Off-white to light yellow solid -

Storage Conditions
2-8°C, Inert atmosphere, Keep

in a dark place

Synthesis and Stereochemical Control
Producing this molecule in an enantiomerically pure form is the principal challenge of its

synthesis. Two primary strategies are employed in industrial and research settings: direct

asymmetric synthesis and chiral resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Chiral Auxiliary
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The most elegant approach is to build the desired stereocenter directly. A highly effective

method utilizes a chiral sulfinamide auxiliary, such as (S)- or (R)-tert-butanesulfinamide. This

method is advantageous as it often results in high diastereoselectivity and the auxiliary can be

easily removed under acidic conditions.

The causality behind this method's success lies in the formation of a six-membered ring

transition state. The sulfinamide is first condensed with pyridine-2-carboxaldehyde to form a

sulfinylimine. The subsequent addition of a Grignard reagent (e.g., methyl magnesium bromide)

is directed by chelation between the magnesium ion, the pyridine nitrogen, and the sulfinyl

oxygen. This rigid, chair-like transition state forces the methyl group to attack from the least

sterically hindered face, thereby establishing the desired stereocenter with high fidelity.[4]

Caption: Workflow for the enantioselective synthesis of the target molecule.

This approach is powerful because simply choosing the opposite enantiomer of the sulfinamide

auxiliary ((R)-t-butylsulfinamide) will yield the (R)-enantiomer of the final product, providing

access to both stereoisomers from common starting materials.[4]

Strategy 2: Chiral Resolution of Racemic Amine
Chiral resolution is a classical and industrially robust technique for separating enantiomers.[5]

This method involves reacting the racemic amine with an enantiomerically pure chiral acid,

known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike

enantiomers, have different physical properties, such as solubility.[6][7]
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Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
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Causality and Experimental Choice:

Resolving Agent: (+)-Tartaric acid is a common choice because it is inexpensive, naturally

abundant in its chiral form, and forms salts with amines readily.[6] Other agents like

dibenzoyltartaric acid or camphorsulfonic acid can also be used, and the optimal agent is

often determined empirically.[7]

Solvent: The choice of solvent (e.g., methanol, ethanol) is critical. The ideal solvent will

maximize the solubility difference between the two diastereomeric salts, allowing one to

crystallize selectively while the other remains in solution.[7]

Stoichiometry: Often, using approximately 0.5 equivalents of the resolving agent relative to

the racemate can improve the efficiency of the resolution by precipitating the salt of the

desired enantiomer, leaving the other enantiomer and excess racemate in solution.

While effective, this method's primary drawback is a theoretical maximum yield of 50% for the

desired enantiomer. However, industrial processes often incorporate a racemization step to

convert the unwanted enantiomer back into the racemic mixture for recycling, thereby

improving overall process efficiency.[5][8]

Analytical Characterization
Rigorous analytical characterization is essential to confirm the chemical identity, purity, and

stereochemical integrity of the final product.

Spectroscopic Analysis (Predicted)
While specific published spectra for the dihydrochloride salt are not readily available, the

expected ¹H and ¹³C NMR spectral data can be reliably predicted based on the known effects

of protonation on the pyridine ring and the structure of the ethylamine side chain.

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz) The protonation of both nitrogens will cause a

significant downfield shift for all protons, especially those on the pyridine ring, due to the

increased electron-withdrawing nature of the N⁺-H groups.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.6 - 8.8 d 1H H6 (Pyridine)

Proton adjacent

to the protonated

pyridine nitrogen

(N1), most

deshielded.[9]

~8.3 - 8.5 t 1H H4 (Pyridine)

deshielded by

the aromatic

system and

protonated

nitrogen.

~7.8 - 8.0 d 1H H3 (Pyridine)

deshielded by

the aromatic

system.

~7.7 - 7.9 t 1H H5 (Pyridine)

deshielded by

the aromatic

system.

~4.6 - 4.8 q 1H CH (Methine)

Adjacent to the

electron-

withdrawing

NH₃⁺ group and

the pyridine ring.

Split into a

quartet by the

methyl protons.

~1.7 - 1.9 d 3H CH₃ (Methyl)

Adjacent to the

chiral methine

carbon. Split into

a doublet by the

methine proton.

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~155 - 160 C2 (Pyridine)

Carbon bearing the ethylamine

group, significantly affected by

substitution.[10]

~148 - 152 C6 (Pyridine)
Carbon adjacent to the

protonated nitrogen.[10]

~140 - 145 C4 (Pyridine)
deshielded aromatic carbon.

[10]

~125 - 130 C3, C5 (Pyridine) Aromatic carbons.

~50 - 55 CH (Methine)
Aliphatic carbon attached to

the NH₃⁺ group.

~18 - 22 CH₃ (Methyl) Aliphatic methyl carbon.

Chiral Chromatography
To confirm the enantiomeric purity (or enantiomeric excess, e.e.), chiral High-Performance

Liquid Chromatography (HPLC) is the gold standard.

Methodology:

Column: A chiral stationary phase (CSP) is used, which is itself enantiomerically pure.

Common CSPs are based on cellulose or amylose derivatives coated on a silica support.

Principle: The two enantiomers of the analyte form transient, diastereomeric complexes with

the chiral stationary phase. These complexes have different binding energies, leading to

different retention times. The (S)-enantiomer will elute at a different time than the (R)-

enantiomer, allowing for their separation and quantification.

Validation: The analysis is validated by running a sample of the racemic mixture to identify

the retention times of both enantiomers. The area under each peak in the chromatogram of

the sample is then used to calculate the enantiomeric excess.

Applications in Research and Drug Development
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(S)-1-(pyridin-2-yl)ethanamine dihydrochloride is a valuable chiral building block used in the

synthesis of more complex molecules with specific biological activities or catalytic properties.[1]

Pharmaceutical Synthesis: The primary application is in the synthesis of APIs. The pyridine

moiety can act as a bioisostere for a phenyl ring but offers improved solubility and a site for

hydrogen bonding, which can be crucial for binding to biological targets like enzymes or

receptors.[1][11] Its structural motifs are found in compounds being investigated for

neurological disorders and as potential 5-HT₁A agonists for treating anxiety and depression.

[1][12]

Ligand Development: The two nitrogen atoms (one on the ring, one on the side chain) make

this molecule an excellent scaffold for bidentate ligands used in asymmetric catalysis. These

ligands can coordinate to transition metals (e.g., Ruthenium, Iridium, Rhodium) to create

catalysts that can induce high enantioselectivity in a wide range of chemical reactions.[13]

Agrochemical Research: Similar to pharmaceuticals, the structural features of this molecule

are useful in the development of novel, stereospecific pesticides and herbicides.[1]

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. This information

is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Hazards Identification: The compound may be harmful if swallowed, cause skin irritation, and

cause serious eye irritation. In its free base form, it can cause severe skin burns and eye

damage.[3]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Handling: Avoid breathing dust. Do not ingest. Avoid contact with skin, eyes, or clothing.

Wash hands thoroughly after handling.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store

under an inert atmosphere to protect from moisture and air.

In case of Exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing and seek immediate medical attention.

Skin: Wash off immediately with soap and plenty of water while removing all contaminated

clothes.

Inhalation: Remove person to fresh air and keep comfortable for breathing.

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols
The following protocols are provided for illustrative purposes and should be adapted and

optimized based on specific laboratory conditions and scales.

Protocol: Enantioselective Synthesis
Objective: To synthesize (S)-1-(pyridin-2-yl)ethanamine dihydrochloride from pyridine-2-

carboxaldehyde.[4]

Materials:

Pyridine-2-carboxaldehyde

(S)-tert-Butanesulfinamide

Titanium (IV) ethoxide (Ti(OEt)₄)

Anhydrous Tetrahydrofuran (THF)

Methyl magnesium bromide (MeMgBr, solution in ether)

Hydrochloric acid (HCl, solution in 1,4-dioxane)

Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:
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Imine Formation: To a solution of pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF, add

(S)-tert-butanesulfinamide (1.05 eq) followed by Ti(OEt)₄ (2.0 eq). Stir the mixture at room

temperature under an inert atmosphere (N₂ or Ar) for 4-6 hours until imine formation is

complete (monitor by TLC).

Diastereoselective Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath).

Slowly add methyl magnesium bromide (1.5 eq) dropwise over 30 minutes, maintaining the

internal temperature below -70 °C. Stir the reaction at -78 °C for 3-4 hours.

Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at

-78 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

Work-up: Filter the mixture through a pad of Celite®, washing the pad with DCM. Transfer

the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with

DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure to yield the crude protected amine.

Deprotection: Dissolve the crude protected amine in a minimal amount of 1,4-dioxane. Add a

solution of HCl in 1,4-dioxane (4 M, 3.0 eq) and stir at room temperature for 1-2 hours. The

dihydrochloride salt will precipitate.

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ether and

dry under vacuum to yield (S)-1-(pyridin-2-yl)ethanamine dihydrochloride.

Protocol: Chiral Resolution
Objective: To resolve racemic 1-(pyridin-2-yl)ethanamine using (+)-tartaric acid.[6][7]

Materials:

Racemic 1-(pyridin-2-yl)ethanamine

(+)-Tartaric acid

Methanol

2 M Sodium Hydroxide (NaOH)
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Diethyl ether

Anhydrous MgSO₄

Procedure:

Salt Formation: Dissolve racemic 1-(pyridin-2-yl)ethanamine (1.0 eq) in warm methanol. In a

separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of warm methanol.

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow

the mixture to cool slowly to room temperature. Let it stand undisturbed for 24 hours to allow

for the crystallization of the less soluble diastereomeric salt, (S)-amine-(+)-tartrate.

Isolation of Salt: Collect the crystals by vacuum filtration, washing with a small amount of

cold methanol. The mother liquor, enriched in the (R)-amine salt, can be set aside for

potential recycling.

Liberation of Free Amine: Suspend the collected crystals in water and add 2 M NaOH

solution until the pH is >10, ensuring all solids dissolve.

Extraction: Extract the aqueous solution with diethyl ether (3x). Combine the organic layers,

dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield

the enantiomerically enriched (S)-1-(pyridin-2-yl)ethanamine as a free base.

Salt Formation (Final Product): To obtain the dihydrochloride salt, dissolve the free amine in

a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution or add a

stoichiometric amount of HCl in ether/dioxane until precipitation is complete. Filter and dry

the resulting solid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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